molecular formula C7H15Cl2N3 B1419259 3-(Piperazin-1-yl)propanenitrile dihydrochloride CAS No. 1044707-28-9

3-(Piperazin-1-yl)propanenitrile dihydrochloride

Cat. No. B1419259
M. Wt: 212.12 g/mol
InChI Key: OUXGKKZVESCRFZ-UHFFFAOYSA-N
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Description

“3-(Piperazin-1-yl)propanenitrile dihydrochloride” is a chemical compound with the molecular formula C7H13N3•2HCl . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “3-(Piperazin-1-yl)propanenitrile dihydrochloride” can be represented by the InChI code: 1S/C7H13N3.2ClH/c1-2-9(3-4-10)12-7-5-11-6-8-12;;/h9,11H,2-3,5-8H2,1H3;2*1H .


Physical And Chemical Properties Analysis

“3-(Piperazin-1-yl)propanenitrile dihydrochloride” is a solid substance at room temperature . Its molecular weight is 212.12 .

Scientific Research Applications

Molecular Structure and Properties

  • Opipramol Dihydrochloride : This compound, a piperazine derivative, is notable for its unique molecular structure. The piperazine unit is protonated, and the molecule forms a three-dimensional network through various hydrogen bonding and contacts, including N—H⋯Cl, O—H⋯Cl, and C—H⋯Cl interactions (Betz et al., 2011).

Synthesis and Chemical Reactions

  • Synthesis of New Derivatives : Research on the synthesis of 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives, which include molecules structurally similar to 3-(Piperazin-1-yl)propanenitrile dihydrochloride, highlighted the efficiency of these derivatives in medicinal chemistry (Pérez-Silanes et al., 2001).
  • Quality Control and Stability Studies : An assay method developed for a similar compound, 1-[4-(4-fluorophenyl)-piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl)-propane hydrochloride, demonstrates the importance of accurate quality control and stability analysis in pharmaceutical research (Dwivedi et al., 2003).

Potential Therapeutic Applications

  • Dual Antihypertensive Agents : Research into 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, structurally related compounds, explored their potential as dual antihypertensive agents. The study focused on the protonation of nitrogen atoms in the piperazine ring, which is a key factor in their pharmacological profile (Marvanová et al., 2016).

Pharmacological Studies

  • Antidepressant and Antianxiety Activities : A series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds were synthesized and evaluated for their antidepressant and antianxiety activities, showcasing the potential of piperazine derivatives in psychiatric drug development (Kumar et al., 2017).
  • Anticancer and Antituberculosis Studies : The synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives demonstrated significant anticancer and antituberculosis activities, underscoring the therapeutic potential of such compounds (Mallikarjuna et al., 2014).

Advanced Drug Discovery

  • Building Blocks for Lead Optimization : 3-((Hetera)cyclobutyl)azetidine-based isosteres of piperazine, designed for use in drug discovery, illustrate the versatility of piperazine derivatives in creating novel pharmacologically active compounds (Feskov et al., 2019).

Safety And Hazards

The safety information available indicates that “3-(Piperazin-1-yl)propanenitrile dihydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-piperazin-1-ylpropanenitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c8-2-1-5-10-6-3-9-4-7-10;;/h9H,1,3-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXGKKZVESCRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperazin-1-yl)propanenitrile dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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